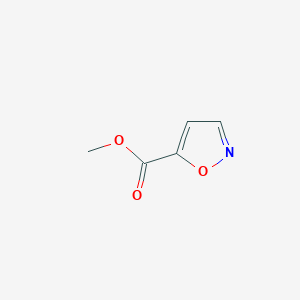

Methyl isoxazole-5-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of methyl isoxazole-5-carboxylate derivatives, including methyl 3,5-diaryl-isoxazoline-5-carboxylates, can be achieved through one-pot high-throughput methods. This approach involves a sequence of three 2-component reaction steps, resulting in compounds with functional group diversity, as demonstrated in the creation of a 160-membered library of these compounds (Biswas, Kumar, & Das Sarma, 2013). Additionally, controlled isoxazole-azirine-isoxazole/oxazole isomerization has been employed to synthesize isoxazole-4-carboxylic acid derivatives, showcasing the versatility of this compound in generating a variety of functionalized isoxazoles (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Molecular Structure Analysis

Structural studies, including experimental and theoretical analyses, have been conducted on isoxazole derivatives to understand their molecular characteristics. For instance, 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a compound related to methyl isoxazole-5-carboxylate, was investigated to explore its promising immunological activity. These studies utilized density functional theory (DFT) and topological analysis to provide insights into the molecular structure and properties of such compounds (Jezierska, Panek, Ryng, Głowiak, & Koll, 2003).

Chemical Reactions and Properties

Methyl isoxazole-5-carboxylate undergoes various chemical reactions, enabling the synthesis of novel compounds. For example, bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate leads to 3-aryl-5-bromomethyl-isoxazole-4-carboxylates, which are precursors to 3-aryl-5-formyl-isoxazole-4-carboxylates. These products have been utilized as substrates for the synthesis of isoxazole-fused heterocycles (Roy, B, & Batra, 2004).

Wissenschaftliche Forschungsanwendungen

-

- Application : Methyl isoxazole-5-carboxylate can be used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these reactions were not specified in the source .

-

- Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Among the investigated oxazole derivatives, benzyl 2-phenyloxazole-4-carboxylate (80) was found to possess the highest activity against MtbH 37 Rv with MIC value of 5.7 ± 2.3 µM .

-

- Application : Intermediate 100 was cyclized with the help of NH 2 OH·HCl in refluxing methanolic condition for 2–3 h and yielded methyl 5-phenylisoxazole-3-carboxylate 101 .

- Methods : Isoxazole 101 was reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 h, which yielded 5-phenylisoxazole-3-carbohydrazide 102 .

- Results : The outcomes of these reactions were not specified in the source .

-

- Application : 3-substituted-phenyl-5-isoxazole carboxaldehydes were used to generate isoxazole-based combinatorial libraries on solid phase through automation .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : All the compounds were evaluated for their antithrombotic activity .

- Field : Microwave-assisted Synthesis

- Application : The application of microwave irradiation has been used to reduce the reaction time to 15–20 min at 110 °C to obtain isoxazole-linked glycol-conjugates .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these reactions were not specified in the source .

Zukünftige Richtungen

Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing more potent and specific analogs of isoxazole-based compounds for various biological targets .

Eigenschaften

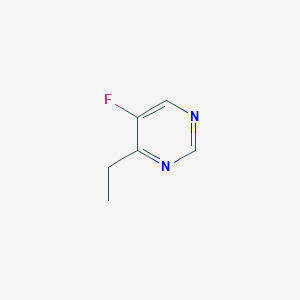

IUPAC Name |

methyl 1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPCPKZAAQXHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371683 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl isoxazole-5-carboxylate | |

CAS RN |

15055-81-9 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)

![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)